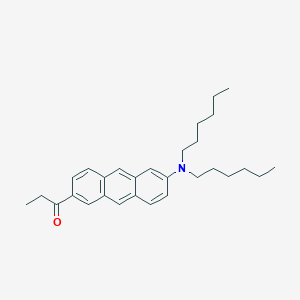

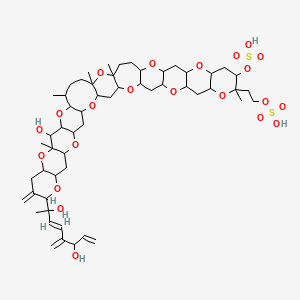

![molecular formula C17H31O18P B1255222 [(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)

[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

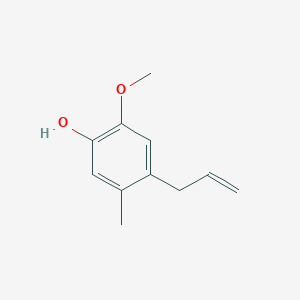

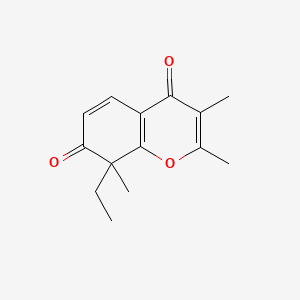

Agrocinopine A is a member of the class of agrocinopines that consists of sucrose and L-arabinose units joined via a phosphodiester linkage between position 4(F) of sucrose and position 2 of arabinose. It has a role as a plant metabolite. It derives from a sucrose and a L-arabinopyranose.

科学的研究の応用

Solubility in Ethanol-Water Solutions

The solubility of various saccharides, including a compound structurally similar to the requested one, in ethanol-water mixtures, has been studied. These saccharides demonstrate varying solubility levels depending on the ethanol mass fraction and temperature. This research is crucial for understanding the solubility behavior of complex saccharides in mixed solvents, which is essential for various industrial and pharmaceutical applications (Gong et al., 2012).

Synthesis and Application in Nanocatalysts

A related compound, 2-amino glucose, has been used as a substrate in the synthesis of NiFe2O4@SiO2@amino glucose, demonstrating its potential in creating environmentally friendly procedures for synthesizing complex organic compounds. This highlights the role of such saccharides in green chemistry and their application in the synthesis of high-purity products (Aghazadeh & Nikpassand, 2019).

Role in Blood Glucose Regulation

A computational study on a structurally similar compound identified its potential role in diabetes management. It targets various enzymes involved in blood glucose regulation, emphasizing the importance of such compounds in therapeutic applications for diabetes (Muthusamy & Krishnasamy, 2016).

Use in Asymmetric Catalytic Reactions

Chiral hydroxyl phospholanes synthesized from D-mannitol, structurally related to the requested compound, have shown significant rate acceleration in Baylis-Hillman reactions. They are also effective as catalysts in asymmetric hydrogenation, demonstrating the compound's potential in catalyzing chemical reactions with high enantioselectivity (Li, Zhang, Xiao, & Zhang, 2000).

特性

分子式 |

C17H31O18P |

|---|---|

分子量 |

554.4 g/mol |

IUPAC名 |

[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C17H31O18P/c18-1-6-9(23)10(24)11(25)16(31-6)33-17(4-20)14(26)12(7(2-19)32-17)34-36(28,29)35-13-8(22)5(21)3-30-15(13)27/h5-16,18-27H,1-4H2,(H,28,29)/t5-,6+,7+,8-,9+,10-,11+,12+,13+,14-,15?,16+,17-/m0/s1 |

InChIキー |

BUKOQCAFSQWRGX-DPGNQJJNSA-N |

異性体SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)O)OP(=O)(O)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O |

正規SMILES |

C1C(C(C(C(O1)O)OP(=O)(O)OC2C(OC(C2O)(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

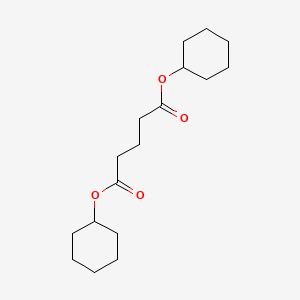

![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)

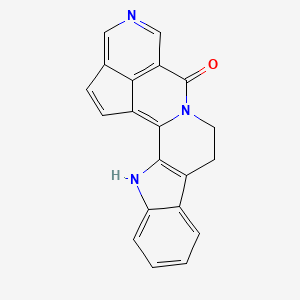

![phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1255154.png)